molecular formula C6H14ClNO B15333744 (S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride

(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride

Katalognummer: B15333744
Molekulargewicht: 151.63 g/mol
InChI-Schlüssel: MMQIGHZCQGOOFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a pyrrolidine ring and an ethanol group, making it a versatile molecule in synthetic chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride typically involves the reaction of (S)-2-pyrrolidinone with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic addition, followed by hydrolysis and subsequent acidification with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the careful control of reaction temperature, pressure, and the use of catalysts to optimize the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, and substituted pyrrolidines.

Wissenschaftliche Forschungsanwendungen

(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-1-[®-2-Pyrrolidinyl]ethanol Hydrochloride
  • (S)-1-[®-2-Pyrrolidinyl]ethanol Hydrochloride
  • ®-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride

Uniqueness

(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its activity in chiral environments, making it a valuable compound in asymmetric synthesis and drug development.

Eigenschaften

Molekularformel

C6H14ClNO

Molekulargewicht

151.63 g/mol

IUPAC-Name

1-pyrrolidin-2-ylethanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5(8)6-3-2-4-7-6;/h5-8H,2-4H2,1H3;1H

InChI-Schlüssel

MMQIGHZCQGOOFV-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCCN1)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.